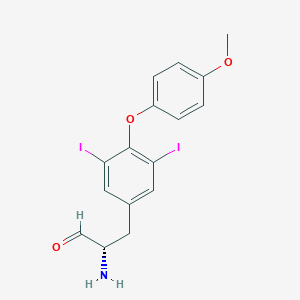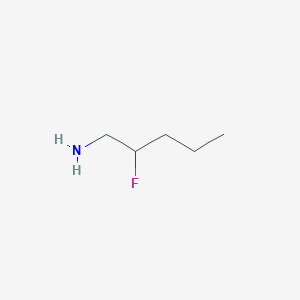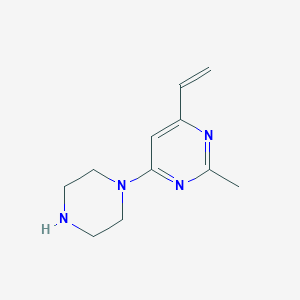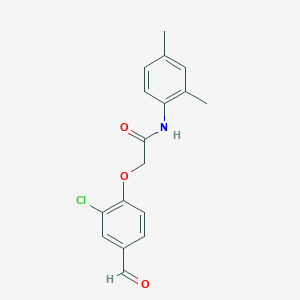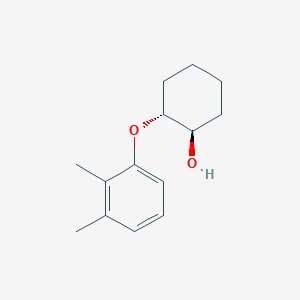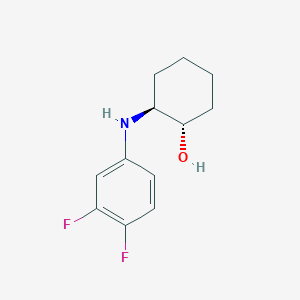
(1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol is a chemical compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound features a cyclohexanol core with an amino group substituted by a 3,4-difluorophenyl group, making it a unique structure with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 3,4-difluoroaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, either batch or continuous flow reactors are used.
Catalysts and Solvents: Specific catalysts and solvents are chosen to enhance the reaction efficiency.
Purification and Quality Control: Advanced purification methods and stringent quality control measures are implemented to ensure the final product meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to understand enzyme mechanisms or as a ligand in receptor studies.
Medicine
The compound has potential therapeutic applications, particularly in the development of drugs targeting specific proteins or pathways. For example, it may be investigated for its ability to inhibit certain enzymes or receptors involved in disease processes.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of high-performance materials.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol: A stereoisomer with similar properties but different spatial arrangement.
(1S,2S)-2-((3,4-Dichlorophenyl)amino)cyclohexan-1-ol: A compound with a similar structure but different substituents on the phenyl ring.
(1S,2S)-2-((3,4-Difluorophenyl)amino)cyclopentan-1-ol: A compound with a similar functional group but a different ring size.
Uniqueness
(1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of difluorophenyl substitution. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and properties make it a valuable tool for exploring new chemical reactions, understanding biological mechanisms, and developing therapeutic agents.
Eigenschaften
Molekularformel |
C12H15F2NO |
|---|---|
Molekulargewicht |
227.25 g/mol |
IUPAC-Name |
(1S,2S)-2-(3,4-difluoroanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15F2NO/c13-9-6-5-8(7-10(9)14)15-11-3-1-2-4-12(11)16/h5-7,11-12,15-16H,1-4H2/t11-,12-/m0/s1 |
InChI-Schlüssel |
LQZRIOTXZQPVPR-RYUDHWBXSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@H](C1)NC2=CC(=C(C=C2)F)F)O |
Kanonische SMILES |
C1CCC(C(C1)NC2=CC(=C(C=C2)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4R,5S,6R)-2-(3-(Benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B13352588.png)
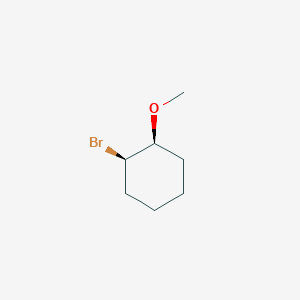
![6-(4-Methoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352597.png)
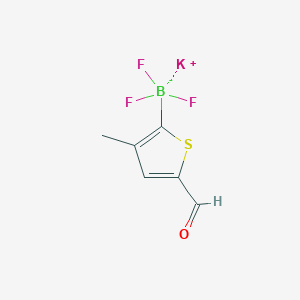
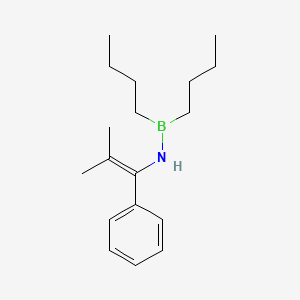

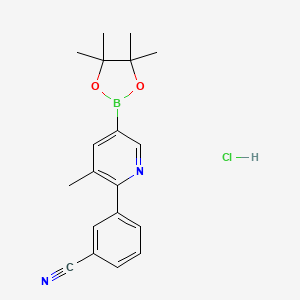
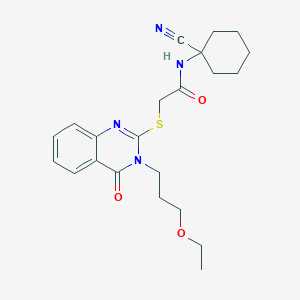
![4-Chloro-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13352646.png)
